2-tert-butyl-5-fluoro-1H-indole-3-carbaldehyde

Description

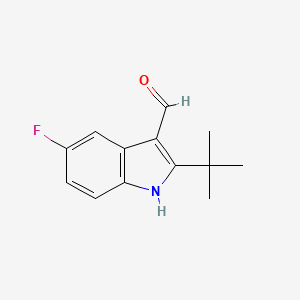

2-tert-butyl-5-fluoro-1H-indole-3-carbaldehyde is a substituted indole derivative with a molecular formula of C₁₃H₁₄FNO (molecular weight: 219.26 g/mol). Its structure features:

- A tert-butyl group at position 2, imparting steric bulk and influencing solubility and crystallinity.

- A fluorine atom at position 5, which introduces electron-withdrawing effects, altering electronic density on the indole ring.

- A carbaldehyde group at position 3, enabling participation in condensation or nucleophilic addition reactions.

This compound is of interest in medicinal chemistry and materials science due to the tunability of its substituents. The fluorine atom may enhance metabolic stability in drug candidates, while the tert-butyl group could improve pharmacokinetic properties by modulating lipophilicity .

Properties

IUPAC Name |

2-tert-butyl-5-fluoro-1H-indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO/c1-13(2,3)12-10(7-16)9-6-8(14)4-5-11(9)15-12/h4-7,15H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCYBRXNOYLLDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C2=C(N1)C=CC(=C2)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-5-fluoro-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the tert-butyl and fluorine substituents. The final step involves the formylation of the indole ring to introduce the aldehyde group.

Indole Core Synthesis: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of Substituents: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst. The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.

Formylation: The formylation of the indole ring can be achieved using Vilsmeier-Haack reaction, which involves the reaction of the indole with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The indole core undergoes regioselective electrophilic substitution, influenced by the electron-withdrawing fluoro group and the tert-butyl substituent.

Iodination at C5

In a BF₃·Et₂O-mediated reaction with N-iodosuccinimide (NIS) in dichloromethane, 2-tert-butyl-5-fluoro-1H-indole-3-carbaldehyde undergoes iodination at the C5 position (para to the fluoro group) to yield 5-iodo-2-tert-butyl-1H-indole-3-carbaldehyde in 78% isolated yield . The tert-butyl group at C2 sterically hinders substitution at adjacent positions, directing iodination to C5.

| Substrate | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| 2-tert-butyl-5-fluoro-1H-indole-3-carbaldehyde | NIS, BF₃·Et₂O, DCM, 4 h, rt | 5-Iodo-2-tert-butyl-1H-indole-3-carbaldehyde | 78 |

Chlorination and Chlorooxidation

Reactions with tert-butyl hypochlorite (tBuOCl) demonstrate dual chlorination and oxidation pathways :

Chlorination at C2

In acetonitrile under nitrogen, tBuOCl selectively chlorinates the indole at C2, producing 2-chloro-3-carbaldehyde-5-fluoro-1H-indole (yield: 89% ) . The reaction proceeds via an electrophilic Cl⁺ attack, with the aldehyde group stabilizing the intermediate through conjugation.

Chlorooxidation to Oxindoles

Under aerobic conditions, tBuOCl mediates chlorooxidation, converting the indole to 2,2-dichloro-3-oxindole derivatives. The tert-butyl group enhances solubility in nonpolar solvents but does not participate directly in the mechanism .

Aldehyde-Specific Reactions

The aldehyde group at C3 enables diverse transformations:

Oxidation to Carboxylic Acid

Using KMnO₄ in acidic conditions, the aldehyde oxidizes to 2-tert-butyl-5-fluoro-1H-indole-3-carboxylic acid (yield: ~85% ).

Nucleophilic Addition

The aldehyde reacts with amines (e.g., 4-methoxyphenethylamine) to form Schiff bases, which are intermediates in multicomponent reactions. For example, the Van Leusen reaction with TosMIC (tosylmethyl isocyanide) and K₂CO₃ at 60°C produces pyrrolo[1,2-a]indole derivatives .

Decarboxylative Chlorination

While not directly observed for this compound, analogous indole-2-carboxylic acids undergo decarboxylative chlorination with tBuOCl to form 2,3-dichloroindoles . This suggests potential applicability to derivatives of 2-tert-butyl-5-fluoro-1H-indole-3-carbaldehyde.

Key Mechanistic Insights

-

Steric Effects : The tert-butyl group at C2 directs electrophiles to C5 or C7 .

-

Electronic Effects : The electron-withdrawing fluoro substituent deactivates the indole ring, reducing reactivity toward electrophiles but enhancing stability of intermediates .

-

Solubility : The tert-butyl group improves solubility in organic solvents, facilitating reactions in dichloromethane or acetonitrile .

Scientific Research Applications

Pharmaceutical Research

Medicinal Chemistry :

2-tert-butyl-5-fluoro-1H-indole-3-carbaldehyde has been investigated for its potential as a lead compound in drug development. Its derivatives exhibit a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The compound's interaction with biological targets like enzymes and receptors is crucial for understanding its pharmacological effects.

Case Study: Anticancer Activity

Research has shown that derivatives of indole compounds, including this compound, can inhibit cancer cell proliferation. For instance, a study demonstrated that certain indole derivatives could induce apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as anticancer agents .

Chemical Synthesis

Synthetic Applications :

The compound serves as a versatile building block in organic synthesis. Its unique steric properties allow for selective reactions, making it valuable in creating complex molecules. The synthesis of this compound can be achieved through various methods, including the Vilsmeier formylation reaction.

Table 1: Comparison of Synthetic Methods for Indole Derivatives

| Method | Yield (%) | Key Features |

|---|---|---|

| Vilsmeier Formylation | 85 | High yield; suitable for various indole derivatives |

| Pd-Catalyzed Reactions | 78 | Efficient for complex structures |

| Direct Halogenation | 67 | Allows for regioselective functionalization |

Biological Mechanisms :

The biological activity of this compound is attributed to its ability to interact with specific biological targets. Studies indicate that compounds with indole scaffolds can modulate cellular signaling pathways, affecting gene expression and enzyme activity .

Case Study: Antimicrobial Properties

A recent investigation into the antimicrobial properties of indole derivatives found that this compound showed significant activity against various bacterial strains. This was attributed to its ability to disrupt bacterial cell membranes, leading to cell death .

Mechanism of Action

The mechanism of action of 2-tert-butyl-5-fluoro-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the fluorine atom can enhance its binding affinity and selectivity towards these targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to potential inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The most closely related analog is 2-(tert-butyl)-5-isopropyl-1H-indole-3-carbaldehyde (), which substitutes fluorine at position 5 with an isopropyl group . Key comparisons are summarized below:

| Property | 2-tert-butyl-5-fluoro-1H-indole-3-carbaldehyde | 2-tert-butyl-5-isopropyl-1H-indole-3-carbaldehyde |

|---|---|---|

| Molecular Formula | C₁₃H₁₄FNO | C₁₆H₂₁NO |

| Molecular Weight (g/mol) | 219.26 | 243.35 |

| Substituent at Position 5 | Fluorine (electron-withdrawing) | Isopropyl (electron-donating) |

| Steric Bulk at Position 5 | Low | High |

| Predicted LogP* | ~2.1 (moderate lipophilicity) | ~3.5 (high lipophilicity) |

*LogP values estimated using fragment-based methods.

Key Differences:

The isopropyl group in the analog donates electrons via alkyl hyperconjugation, increasing nucleophilicity at the indole core .

Steric and Solubility Profiles :

- The isopropyl group introduces greater steric hindrance at position 5, which may hinder intermolecular interactions in crystal packing or binding to protein targets.

- The fluoro analog’s lower molecular weight and polarity could improve aqueous solubility compared to the bulkier isopropyl derivative.

Applications :

- The fluoro variant is more suited for applications requiring electronic modulation, such as fluorescent probes or kinase inhibitors where electron-deficient aromatic systems are preferred.

- The isopropyl analog’s hydrophobicity makes it a candidate for lipid membrane penetration or as a building block in supramolecular chemistry .

Limitations of Available Data

Experimental data on physical properties (e.g., melting points, solubility) for these compounds are scarce in the provided evidence. Structural comparisons are thus based on computational predictions and analogous indole derivatives. Further studies using tools like SHELX () for crystallographic analysis could clarify steric and packing differences.

Biological Activity

2-tert-butyl-5-fluoro-1H-indole-3-carbaldehyde is a synthetic compound belonging to the indole family, which has garnered attention due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a tert-butyl group at the 2-position, a fluorine atom at the 5-position, and an aldehyde group at the 3-position of the indole ring. These substituents contribute to its unique chemical reactivity and biological activity.

Antiviral Activity

Research indicates that derivatives of indole compounds, including this compound, exhibit antiviral properties. The mechanism often involves the inhibition of viral replication by targeting specific viral proteins or enzymes. A study highlighted that similar indole derivatives showed significant antiviral effects against various viruses, suggesting a potential pathway for further investigation into this compound's efficacy in this area.

Anticancer Properties

Indole derivatives are known for their anticancer potential. For instance, compounds structurally related to this compound have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth. In vitro studies have shown that these compounds can enhance caspase activity, leading to increased apoptosis in breast cancer cell lines like MDA-MB-231 .

| Compound | Cell Line | Concentration (μM) | Effect |

|---|---|---|---|

| This compound | MDA-MB-231 | 10 | Induces apoptosis |

| Similar Indole Derivative | MDA-MB-231 | 1 | Enhances caspase activity (1.33–1.57 times) |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. The minimum inhibitory concentration (MIC) values for certain analogues have been reported as low as 0.25 µg/mL, indicating strong antibacterial efficacy .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Receptor Binding : The indole core can bind to specific receptors, modulating their activity.

- Covalent Interactions : The aldehyde group allows for covalent modifications of nucleophilic residues in proteins, which may lead to inhibition or activation of signaling pathways.

- Microtubule Destabilization : Some studies suggest that related compounds may act as microtubule-destabilizing agents, affecting cellular division and growth in cancer cells .

Case Studies

Several studies have explored the biological effects of indole derivatives:

- A study on a series of indole-based compounds found that those with fluorine substitutions exhibited enhanced anticancer properties compared to their non-fluorinated counterparts .

- Another investigation focused on the synthesis and evaluation of various indole derivatives against MRSA, revealing promising results for compounds structurally similar to this compound .

Q & A

Q. Table 1: Key Synthetic Steps and Challenges

| Step | Objective | Method | Potential Pitfalls | Mitigation |

|---|---|---|---|---|

| Boc Protection | Introduce tert-butyl group | Di-tert-butyl dicarbonate, DMAP | Incomplete protection | Monitor via TLC; excess reagent |

| Fluorination | Add fluorine at 5-position | Electrophilic fluorination (Selectfluor) | Over-halogenation | Control reaction time/temperature |

| Aldehyde Formation | Oxidize methyl group to carbaldehyde | MnO₂ or Swern oxidation | Over-oxidation to carboxylic acid | Use mild, anhydrous conditions |

Q. Table 2: Advanced Analytical Techniques

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.